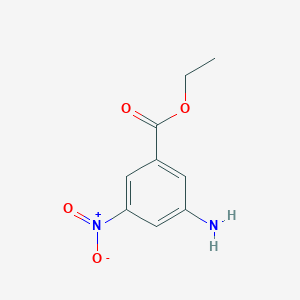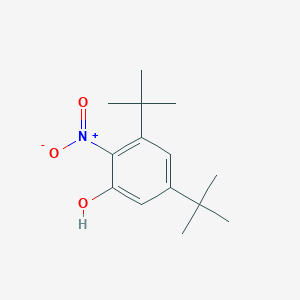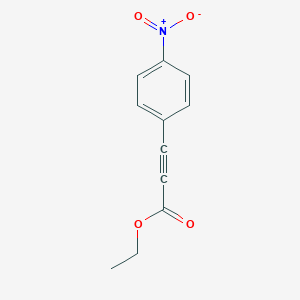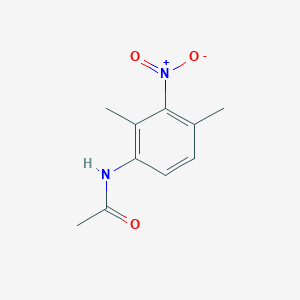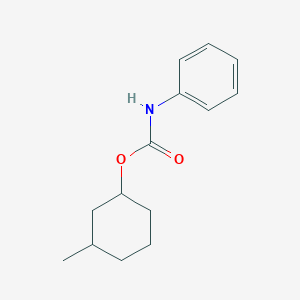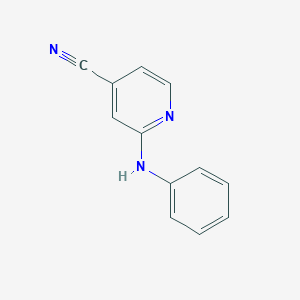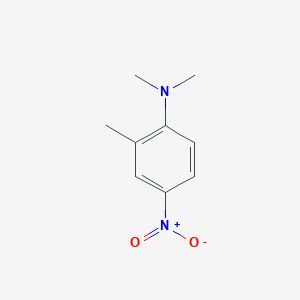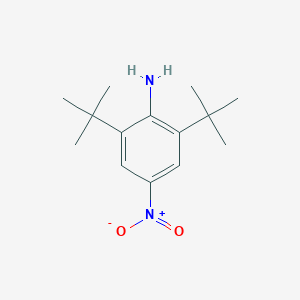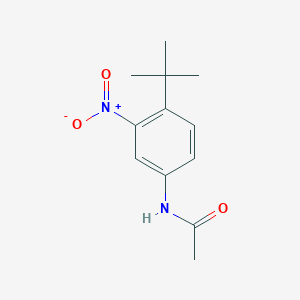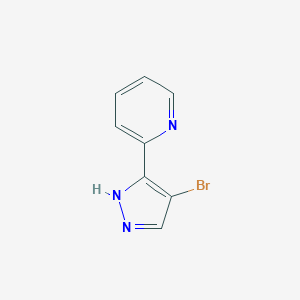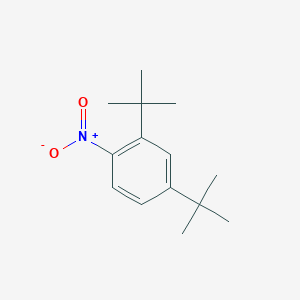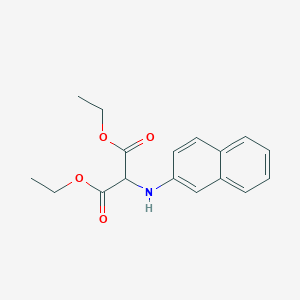
Diethyl 2-(naphthalen-2-ylamino)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(naphthalen-2-ylamino)propanedioate is an organic compound with the molecular formula C17H19NO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 2-naphthylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-naphthylamino)malonate typically involves the reaction of diethyl malonate with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Nucleophilic Substitution: The enolate ion reacts with 2-naphthylamine to form diethyl 2-(2-naphthylamino)malonate.
Industrial Production Methods
Industrial production methods for diethyl 2-(2-naphthylamino)malonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(naphthalen-2-ylamino)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to generate the enolate ion for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted malonate derivatives.
Applications De Recherche Scientifique
Diethyl 2-(naphthalen-2-ylamino)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of diethyl 2-(2-naphthylamino)malonate depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl phenylmalonate: Another derivative with a phenyl group instead of a naphthyl group.
Uniqueness
Diethyl 2-(naphthalen-2-ylamino)propanedioate is unique due to the presence of the 2-naphthylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Propriétés
Numéro CAS |
6248-33-5 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
Clé InChI |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
| 6248-33-5 | |
Solubilité |
45.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


